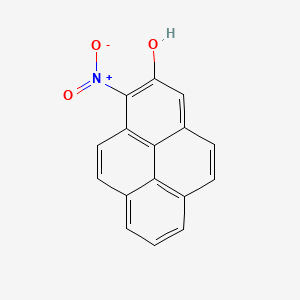

1-Nitropyrene-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Nitropyrene-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C16H9NO3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Monitoring

1. Marker for Diesel Exhaust Exposure

1-Nitropyrene is a significant component of diesel exhaust and is used as a marker for exposure to diesel emissions. Its concentration in air has been evaluated in several studies to assess air quality and human exposure to harmful pollutants. For instance, a study demonstrated the viability of measuring particle-bound 1-nitropyrene as a surrogate for diesel exhaust exposure, highlighting its relevance in environmental health assessments .

Toxicological Studies

2. Carcinogenic Potential

Numerous studies have investigated the carcinogenic properties of 1-nitropyrene-2-ol. In animal models, particularly mice and rats, it has been shown to induce tumors in various organs. For example, Fischer 344 rats treated with different doses of 1-nitropyrene exhibited dose-dependent increases in mammary adenocarcinomas . The following table summarizes findings from key toxicological studies:

| Study Reference | Animal Model | Treatment Details | Tumor Incidence |

|---|---|---|---|

| Tokiwa et al., 1984 | Mice | Subcutaneous injections (0.1 mg/week for 20 weeks) | Lung tumors: 30% (treated) vs. 35% (control) |

| Odagiri et al., 1986 | Rats | Intragastric instillation (5-20 mg/kg bw) | Mammary adenocarcinomas: Dose-dependent increase |

| Mori et al., 1992 | Mice | Intraperitoneal injections (100-400 nmol) | Hepatocellular adenomas: 19% (treated males) |

Mechanistic Studies

3. Induction of Reactive Oxygen Species

Research has shown that this compound induces reactive oxygen species (ROS) in cellular models, leading to apoptosis and mitochondrial dysfunction. A study involving RAW264.7 macrophages demonstrated that exposure to this compound resulted in significant changes in cell viability and activation of apoptotic pathways . The following table outlines the cellular effects observed:

| Effect Observed | Mechanism |

|---|---|

| Decreased cell viability | Induction of ROS |

| Apoptosis generation | Activation of AMPK/Nrf-2/HO-1 pathway |

| Mitochondrial dysfunction | Nuclear translocation of apoptosis-inducing factor |

Case Studies

4. Case Study on Environmental Impact

A notable case study evaluated the presence of 1-nitropyrene in various environmental samples, including soil and atmospheric dust. The study found significant levels of this compound, indicating its widespread distribution and potential health risks associated with environmental exposure .

5. Cancer Research Implications

In cancer research, the role of this compound as a potential carcinogen has been further elucidated through various experimental models. For instance, studies have shown that it can enhance the mutagenic effects of other carcinogens when administered concurrently, suggesting a synergistic effect that warrants further investigation .

Análisis De Reacciones Químicas

Hydroxylation Mechanisms of 1-Nitropyrene

Hydroxylation of 1-NP occurs via cytochrome P450 (CYP) enzymes and photochemical pathways , producing hydroxylated metabolites with distinct biochemical implications.

Key Findings:

-

Enzymatic Hydroxylation (CYP-Mediated):

-

CYP isoforms 2A13 and 2E1 exhibit the strongest binding affinity for 1-NP (−16.48 and −13.90 kcal/mol, respectively), enabling hydroxylation at C6 and C8 positions .

-

Gibbs free energy barriers (ΔG⧧) for hydroxylation at C6 and C8 are 25.97 and 24.57 kcal/mol , lower than other sites (e.g., C3: 26.57 kcal/mol), favoring these pathways .

-

Products: 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene dominate, confirmed via computational and experimental studies .

-

Table 1: Thermodynamic Parameters for Hydroxylation Pathways

| Site | ΔG⧧ (kcal/mol) | Major Product |

|---|---|---|

| C3 | 26.57 | Minor metabolite |

| C6 | 25.97 | 6-hydroxy-1-nitropyrene |

| C8 | 24.57 | 8-hydroxy-1-nitropyrene |

| C4 | 26.06 | Minor metabolite |

Photochemical Degradation Pathways

Ultraviolet (UV) irradiation of 1-NP in organic solvents or aerosols generates hydroxylated derivatives through radical intermediates.

Key Findings:

-

Nitro-Nitrite Rearrangement :

-

Quantum Yields :

Epoxidation and DNA Adduct Formation

1-NP undergoes CYP-mediated epoxidation, producing electrophilic metabolites that bind DNA.

Key Findings:

-

Epoxidation Sites :

Table 2: DNA Adduct Formation by 1-NP Metabolites

| Metabolite | DNA Adduct Potential | Organ Toxicity |

|---|---|---|

| 9,10-epoxide-1-nitropyrene | High (mutagenic) | Lung, gastrointestinal |

| 6-hydroxy-1-nitropyrene | Moderate | Hepatic, renal |

Comparative Reactivity of Hydroxylated Metabolites

Hydroxylation increases polarity and surface electrostatic potential (SEP), altering bioavailability and toxicity:

Key Data:

Propiedades

Número CAS |

85628-24-6 |

|---|---|

Fórmula molecular |

C16H9NO3 |

Peso molecular |

263.25 g/mol |

Nombre IUPAC |

1-nitropyren-2-ol |

InChI |

InChI=1S/C16H9NO3/c18-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)17(19)20/h1-8,18H |

Clave InChI |

ATOIPTUNDVJRLM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C=C2 |

Key on ui other cas no. |

85628-24-6 |

Sinónimos |

1-nitropyrene-2-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.